Moflomycin Exhibits 8.6- to 14-Fold Greater Antiproliferative Potency Than Daunorubicin in Resistant Leukemic and Breast Cancer Cell Models
In a direct head-to-head comparison, Moflomycin demonstrated superior antiproliferative activity compared to daunorubicin and doxorubicin on P-glycoprotein-overexpressing resistant cell lines [1]. Against the daunorubicin-resistant leukemic cell line HL-60/DR, Moflomycin achieved an IC50 of 0.3 μM, whereas daunorubicin required an IC50 of 4.2 μM [1]. Against the doxorubicin-resistant breast cancer line MCF-7/AR, Moflomycin's IC50 was 0.14 μM compared to doxorubicin's IC50 of 1.2 μM [1]. The resistance index (RI = IC50 resistant / IC50 sensitive) for Moflomycin was approximately 1.0, indicating complete retention of activity against resistant cells, while RI values for comparator anthracyclines ranged from 6 to 12 [1].
| Evidence Dimension | Antiproliferative IC50 in P-gp-overexpressing resistant cell lines |
|---|---|
| Target Compound Data | HL-60/DR: IC50 = 0.3 μM; MCF-7/AR: IC50 = 0.14 μM |
| Comparator Or Baseline | Daunorubicin HL-60/DR: IC50 = 4.2 μM; Doxorubicin MCF-7/AR: IC50 = 1.2 μM |
| Quantified Difference | 14-fold higher potency vs daunorubicin (HL-60/DR); 8.6-fold higher potency vs doxorubicin (MCF-7/AR) |
| Conditions | Resistant leukemic HL-60/DR cells (overexpressing P-gp) and breast cancer MCF-7/AR cells; 72-hour continuous exposure; MTT assay |
Why This Matters
This differential potency directly addresses the procurement need for compounds that remain active in multidrug-resistant models where classical anthracyclines fail, reducing the risk of experimental failure due to P-gp-mediated resistance.
- [1] Nafziger J, Barre J, Auclair C, et al. A new anthracycline with potent anti-leukemic activity overcomes P-glycoprotein multidrug resistance. Leukemia Research. 1998;22(8):719-725. View Source
